![molecular formula C13H11ClN4O4S2 B2712036 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 899750-24-4](/img/structure/B2712036.png)
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of functionally substituted heterocycles, such as benzoxazoles, has been a point of interest due to their pharmacological activities. A method for the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for 3,5-disubstituted benzoxazoles, highlights the importance of such compounds in drug development (Khodot & Rakitin, 2022).
- Research on thioureido-acetamides demonstrates their utility as starting materials for heterocyclic syntheses via one-pot cascade reactions, showcasing the efficiency and versatility of these compounds in creating biologically relevant heterocycles (Schmeyers & Kaupp, 2002).
Antimicrobial and Antitumor Activities
- The synthesis of formazans from Mannich base derivatives of thiadiazole compounds has been explored for their antimicrobial properties, indicating the potential of thiadiazole derivatives in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
- Studies on N-substituted-2-amino-1,3,4-thiadiazoles have revealed their promising antioxidant and antitumor evaluations, highlighting the therapeutic potential of thiadiazole derivatives (Hamama, Gouda, Badr, & Zoorob, 2013).
Bioactivity of Heterocyclic Systems
- The bioactivity of s-Triazolo[3,4-b][1,3,4]thiadiazoles, and related derivatives, has been assessed, revealing their antibacterial, antifungal, and antitubercular activities, which underscores the importance of these heterocyclic systems in medicinal chemistry (Shiradkar & Kale, 2006).
properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O4S2/c1-7-4-11(17-22-7)16-12(19)6-23-13-15-9-3-2-8(14)5-10(9)24(20,21)18-13/h2-5H,6H2,1H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMJMNWMBLRXIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide |
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